![molecular formula C19H18F3N5O B2615397 N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034257-11-7](/img/structure/B2615397.png)
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C19H18F3N5O and its molecular weight is 389.382. The purity is usually 95%.
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Scientific Research Applications
- Anti-Inflammatory Agents : The compound’s structural features, including the pyrazole and pyridine moieties, suggest potential anti-inflammatory activity. Researchers can explore its effects on inflammatory pathways and design derivatives for drug development .
- Nicotinamide Adenine Dinucleotide (NAD+) Modulation : Given its nicotinamide core, this compound may influence NAD+ metabolism. Investigating its impact on cellular processes, such as aging and energy production, could lead to therapeutic applications .
- Fluorescent Probes : The trifluoromethyl group and pyrazole ring contribute to the compound’s fluorescence properties. Researchers can use it as a probe for studying cellular processes, protein-ligand interactions, or intracellular localization .
- Metal Complexes : The compound’s nitrogen atoms can coordinate with metal ions. Researchers can synthesize metal complexes (e.g., zinc or nickel) and explore their luminescent properties, crystal structures, and potential applications in optoelectronic devices .
- Pollutant Detection : The compound’s fluorescence could be harnessed for detecting environmental pollutants. Researchers can design sensors based on its interaction with specific analytes, such as heavy metals or organic pollutants .
- Cellular Imaging : Leveraging its fluorescence, researchers can use this compound as a fluorescent label for cellular imaging. It may aid in visualizing specific cellular components or tracking drug delivery systems .
- Targeted Drug Delivery : By incorporating this compound into drug carriers, scientists can develop targeted therapies. Its fluorescence allows real-time monitoring of drug release and distribution .
- Quantum Chemical Calculations : Researchers can perform density functional theory (DFT) calculations to understand the electronic structure, charge distribution, and reactivity of this compound. Insights gained can guide further experimental investigations .
Medicinal Chemistry and Drug Development
Photophysics and Fluorescence Studies
Materials Science and Coordination Chemistry
Environmental Chemistry
Biological Imaging and Targeted Therapies
Computational Chemistry and Molecular Modeling
properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c1-12-15(13(2)27(26-12)17-5-3-4-9-23-17)8-10-24-18(28)14-6-7-16(25-11-14)19(20,21)22/h3-7,9,11H,8,10H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESKQACTSIHEIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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